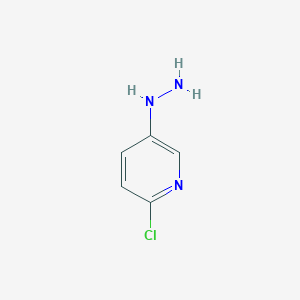
2-Chloro-5-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-hydrazinylpyridine is a pyridine derivative that is part of a broader class of chemical compounds known for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2-Chloro-5-hydrazinylpyridine, they do provide insights into the synthesis, structure, and reactivity of closely related compounds, which can be informative for understanding the properties and potential applications of 2-Chloro-5-hydrazinylpyridine.
Synthesis Analysis
The synthesis of related hydrazinylpyridine compounds often involves the substitution of chlorine atoms with hydrazine or other nucleophiles. For example, 2-chloro-3-cyanopyridines react with hydrazine hydrate to yield hydrazinopyridines . Similarly, 2,3-dichloropyridine can be reacted with hydrazine to produce 3-chloro-2-hydrazinopyridine . These methods suggest that the synthesis of 2-Chloro-5-hydrazinylpyridine could potentially follow analogous pathways, utilizing hydrazine as a nucleophile to introduce the hydrazinyl group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods such as FT-IR, FT-R, and NMR are commonly used to determine the structure of pyridine derivatives . The molecular structure is often influenced by the presence of substituents, which can lead to the formation of intra- and inter-molecular hydrogen bonds, affecting the overall conformation of the molecule . For 2-Chloro-5-hydrazinylpyridine, similar analytical techniques would likely reveal the presence of hydrogen bonding and other structural features that dictate its chemical behavior.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which can be used to introduce different functional groups into the molecule . The reactivity of the chlorine atom in such compounds is a key factor in their chemical transformations. For instance, 2-chloro-3-cyanopyridines are susceptible to nucleophilic attack by amines and hydrazine . This suggests that 2-Chloro-5-hydrazinylpyridine could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of a hydrazino group can affect the compound's solubility, boiling point, and melting point. The presence of hydrogen bonds can also impact these properties, as well as the compound's stability and reactivity . The vibrational characteristics of the hydrazo-bond, as studied through IR and Raman spectroscopy, provide insights into the strength and nature of these bonds . The spectral properties, including UV-vis absorption and fluorescence, are also affected by the solvent and environmental conditions such as temperature and pH .
Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
2-Chloro-5-hydrazinylpyridine serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through reactions involving substitution and diazotization processes, followed by electrophilic substitution. The process demonstrates its utility in creating pyrazolidine derivatives, which are significant in the development of pharmaceuticals and agrochemicals (Zhang Zhong-tao, 2011).
Investigation of Cyclization Patterns
The compound has also been studied for its role in cyclization reactions. The effect of substituents on the cyclization pattern of 2-pyridylhydrazones demonstrates the influence of 2-Chloro-5-hydrazinylpyridine in forming derivatives of the pyrido[2,1-c][1,2,4]triazinone skeleton, showcasing the impact of chemical structure on the reaction outcomes (Zahia Cheurfa et al., 2016).
Antimycobacterial and Antimicrobial Activities
Further, its derivatives have been explored for antimycobacterial and antimicrobial activities. One study synthesized and evaluated pyridinyl- and pyrazinylhydrazone derivatives for their activity against M. tuberculosis, highlighting the potential of 2-Chloro-5-hydrazinylpyridine derivatives as tuberculostatic agents (A. Pinheiro et al., 2020). Another study investigated newly synthesized 2,4,6-tri-substituted pyridine derivatives for their antimicrobial properties, further emphasizing the relevance of this compound in developing new antimicrobial agents (Osama I. Abdel Salam et al., 2014).
Cytotoxic Evaluation for Cancer Research
In cancer research, novel 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives synthesized from 2-Chloro-5-hydrazinylpyridine were evaluated for their cytotoxic activities against several cancer cell lines, providing insights into the development of new therapeutic agents (G. Zhang et al., 2011).
Safety And Hazards
Orientations Futures
While specific future directions for 2-Chloro-5-hydrazinylpyridine are not mentioned in the search results, it’s worth noting that many pyrimidines, a class of compounds that includes hydrazinylpyridines, have been the focus of research for their potential applications in the pharmaceutical and agrochemical industries .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEJLXPUJJYRBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445939 |
Source


|
| Record name | 2-Chloro-5-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-hydrazinylpyridine | |
CAS RN |
145934-89-0 |
Source


|
| Record name | 2-Chloro-5-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

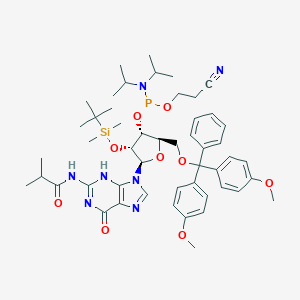
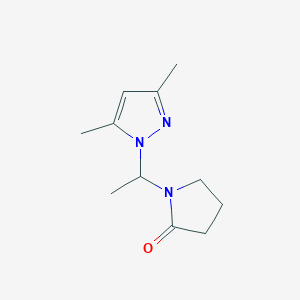
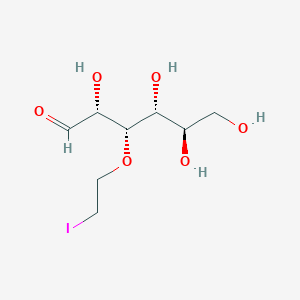
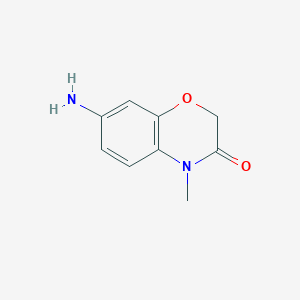
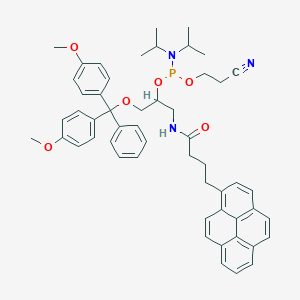
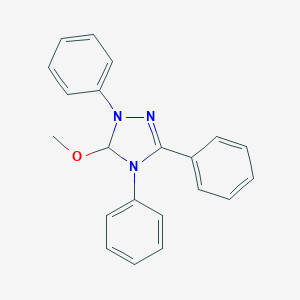
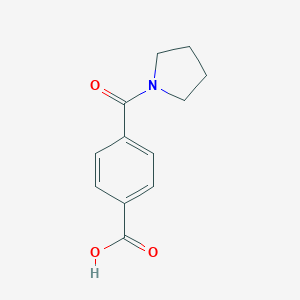

![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)

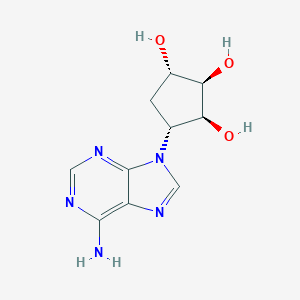

![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
